Dithiophosphoric acid
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Overview
Description
Dithiophosphoric acid is a phosphorothioic acid that is the phosphoric acid having two of its oxygen atoms replaced by sulfur atoms. It is a conjugate acid of a dithiophosphate(2-).
Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion.
Scientific Research Applications
Synthesis of Organophosphorus Compounds
Dithiophosphoric acid is utilized for synthesizing various organophosphorus compounds. A study by Meisel and Donath (1983) discusses the reaction of this compound chloride pyrididium betaine with nucleophiles such as amines, alcohols, or thiols to produce disubstituted thiophosphoric acid derivatives (Meisel & Donath, 1983).
Antioxidant Mechanisms
This compound and its derivatives exhibit antioxidant actions in various substrates, predominantly through peroxide-decomposing and radical-trapping mechanisms. Al‐Malaika's (1990) research employs analytical techniques like 31P-NMR to explore the transformation products of this compound and its derivatives, shedding light on their antioxidant mechanisms (Al‐Malaika, 1990).
Optically Active this compound
Nizamov et al. (2014) prepared optically active this compound by reacting tetraphosphorus decasulfide with (1R)-endo-(+)-fenchyl alcohol. Their study also delves into the creation of dithiophosphate S-esters (Nizamov et al., 2014).
Thermochemistry
Sagadeev and Safina (2008) analyzed thermal effects of reactions involving dithiophosphoric acids, determining formation enthalpies for a series of dithiophosphates. Their study provides insights into the thermochemical characteristics of these compounds (Sagadeev & Safina, 2008).
Biologically Active Derivatives
Cherkasov et al. (2013) synthesized biologically active dithiophosphoric and dithiophosphonic acids and their derivatives. Their research focuses on the antimicrobial activity of these compounds, highlighting their potential in biological applications (Cherkasov et al., 2013).
Pollution Remediation
Jie, Wang, and Chen (2016) investigated the removal of dianiline this compound from wastewater through chelate precipitation. This study provides a potential method for addressing pollution associated with the use of this compound in industrial processes (Jie, Wang, & Chen, 2016).
Properties
CAS No. |
15834-33-0 |
---|---|
Molecular Formula |
H3O2PS2 |
Molecular Weight |
130.13 g/mol |
IUPAC Name |
dihydroxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5) |
InChI Key |
NAGJZTKCGNOGPW-UHFFFAOYSA-N |
SMILES |
OP(=S)(O)S |
Canonical SMILES |
[H+].[H+].[H+].[O-]P(=S)([O-])[S-] |
15834-33-0 | |
physical_description |
Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. |
Related CAS |
19210-06-1 (zinc salt) |
Synonyms |
dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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